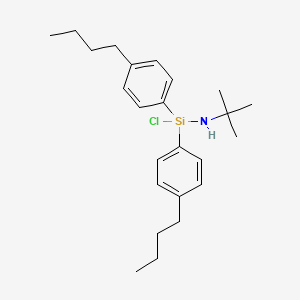
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine is a synthetic organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions. This compound, in particular, may have applications in materials science, organic synthesis, and possibly in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine typically involves the reaction of tert-butylamine with a chlorosilane derivative. The reaction conditions may include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Temperature: Controlled temperatures, often under reflux conditions.
Catalysts: Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The process may include:
Purification: Techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Quality Control: Analytical methods like NMR, IR spectroscopy, and mass spectrometry to ensure the purity and structure of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon center can be oxidized or reduced under specific conditions.
Hydrolysis: Reaction with water to form silanols.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation may produce silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have several scientific research applications, including:
Materials Science: Development of new polymers or composites with enhanced properties.
Organic Synthesis: Use as a reagent or intermediate in the synthesis of complex organic molecules.
Biological Studies:
Wirkmechanismus
The mechanism of action of N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine would depend on its specific application
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-1,1-bis(4-methylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-ethylphenyl)-1-chlorosilanamine
- N-tert-Butyl-1,1-bis(4-phenyl)-1-chlorosilanamine
Uniqueness
N-tert-Butyl-1,1-bis(4-butylphenyl)-1-chlorosilanamine may have unique properties due to the presence of butyl groups, which can influence its reactivity, solubility, and interactions with other molecules
Conclusion
This compound is a versatile organosilicon compound with potential applications in various fields. Understanding its synthesis, reactions, and applications can provide valuable insights for researchers and industry professionals.
Eigenschaften
CAS-Nummer |
344399-91-3 |
|---|---|
Molekularformel |
C24H36ClNSi |
Molekulargewicht |
402.1 g/mol |
IUPAC-Name |
N-[bis(4-butylphenyl)-chlorosilyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C24H36ClNSi/c1-6-8-10-20-12-16-22(17-13-20)27(25,26-24(3,4)5)23-18-14-21(15-19-23)11-9-7-2/h12-19,26H,6-11H2,1-5H3 |
InChI-Schlüssel |
ZNFZBXQAGGTUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)CCCC)(NC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


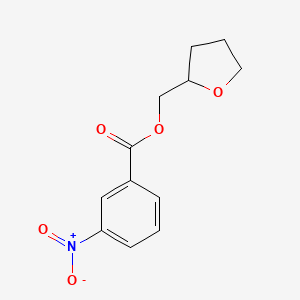
![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)
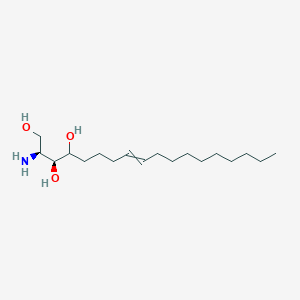

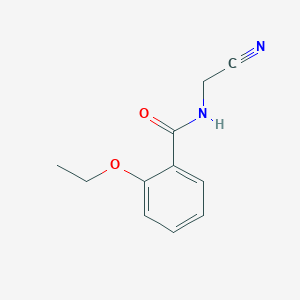
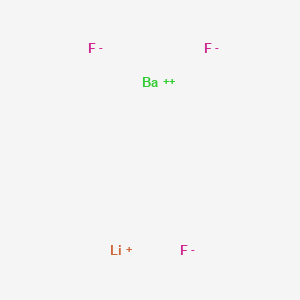
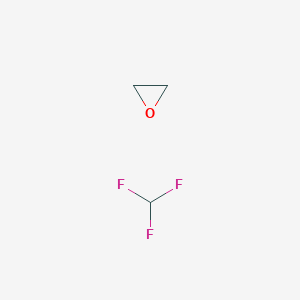
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
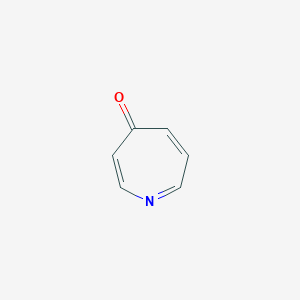



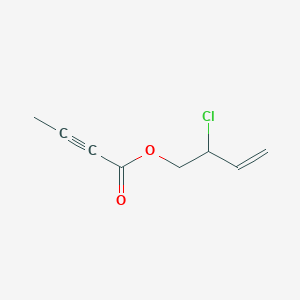
![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)
